molecular formula C4H9BrO B13896327 (2R)-1-Bromobutan-2-OL

(2R)-1-Bromobutan-2-OL

Cat. No.: B13896327
M. Wt: 153.02 g/mol
InChI Key: DMRXISNUOWIOKV-SCSAIBSYSA-N
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Description

(2R)-1-Bromobutan-2-OL: is an organic compound with the molecular formula C4H9BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a brominated alcohol, where the bromine atom is attached to the first carbon and the hydroxyl group is attached to the second carbon in the butane chain. The (2R) designation indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Butan-2-ol: One common method to prepare (2R)-1-Bromobutan-2-OL involves the bromination of butan-2-ol. This can be achieved by reacting butan-2-ol with hydrobromic acid (HBr) under controlled conditions. The reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.

    Industrial Production Methods: Industrially, this compound can be produced through a similar bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise temperature control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-1-Bromobutan-2-OL can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form butan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: this compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. For example, reacting with sodium hydroxide (NaOH) can yield butan-2-ol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Butan-2-ol

    Substitution: Various substituted butan-2-ol derivatives

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Compounds: (2R)-1-Bromobutan-2-OL is used as a building block in the synthesis of various chiral compounds, which are important in the production of pharmaceuticals and agrochemicals.

Biology:

    Enzyme Studies: The compound is used in studies involving enzymes that catalyze the bromination or dehydrobromination of organic molecules.

Medicine:

    Drug Development: this compound is explored for its potential use in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry:

    Chemical Manufacturing: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which (2R)-1-Bromobutan-2-OL exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new compound. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.

Comparison with Similar Compounds

    (2S)-1-Bromobutan-2-OL: The enantiomer of (2R)-1-Bromobutan-2-OL, with the opposite spatial arrangement around the chiral center.

    1-Bromobutane: A similar compound without the hydroxyl group, used in different types of chemical reactions.

    Butan-2-ol: The non-brominated version of this compound, used in various organic synthesis processes.

Uniqueness:

    Chirality: The (2R) configuration of this compound makes it unique compared to its (2S) enantiomer and other non-chiral brominated alcohols.

    Reactivity: The presence of both bromine and hydroxyl groups allows for a wide range of chemical reactions, making it a versatile compound in organic synthesis.

Properties

Molecular Formula

C4H9BrO

Molecular Weight

153.02 g/mol

IUPAC Name

(2R)-1-bromobutan-2-ol

InChI

InChI=1S/C4H9BrO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3/t4-/m1/s1

InChI Key

DMRXISNUOWIOKV-SCSAIBSYSA-N

Isomeric SMILES

CC[C@H](CBr)O

Canonical SMILES

CCC(CBr)O

Origin of Product

United States

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